N-(3-chloro-4-methylphenyl)-2-[(4-chlorophenyl)sulfanyl]acetamide
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Overview
Description
N-(3-chloro-4-methylphenyl)-2-[(4-chlorophenyl)sulfanyl]acetamide is an organic compound characterized by the presence of chloro and methyl substituents on a phenyl ring, as well as a sulfanyl group attached to an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-methylphenyl)-2-[(4-chlorophenyl)sulfanyl]acetamide typically involves the following steps:
Starting Materials: The synthesis begins with 3-chloro-4-methylaniline and 4-chlorothiophenol.
Formation of Intermediate: The 3-chloro-4-methylaniline is reacted with chloroacetyl chloride in the presence of a base such as triethylamine to form N-(3-chloro-4-methylphenyl)chloroacetamide.
Nucleophilic Substitution: The intermediate is then subjected to nucleophilic substitution with 4-chlorothiophenol in the presence of a base like sodium hydride to yield the final product, this compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize production while minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The sulfanyl group can undergo oxidation to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chloro substituents can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or reagents like tin(II) chloride in hydrochloric acid.
Substitution: Strong nucleophiles such as sodium methoxide or potassium tert-butoxide.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, N-(3-chloro-4-methylphenyl)-2-[(4-chlorophenyl)sulfanyl]acetamide is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, this compound may be investigated for its potential biological activity, including antimicrobial or anticancer properties. Its structural features suggest it could interact with biological targets in unique ways.
Medicine
In medicinal chemistry, derivatives of this compound could be explored for drug development. The presence of chloro and sulfanyl groups may enhance binding affinity to specific biological targets, making it a candidate for further pharmacological studies.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as enhanced thermal stability or resistance to degradation.
Mechanism of Action
The mechanism by which N-(3-chloro-4-methylphenyl)-2-[(4-chlorophenyl)sulfanyl]acetamide exerts its effects would depend on its specific application. In a biological context, it might interact with enzymes or receptors, altering their activity. The chloro and sulfanyl groups could facilitate binding to active sites or influence the compound’s overall pharmacokinetics.
Comparison with Similar Compounds
Similar Compounds
- N-(3-chloro-4-methylphenyl)-3,4,5-trimethoxybenzamide
- N-(3-chloro-4-methylphenyl)-1-naphthamide
Uniqueness
Compared to similar compounds, N-(3-chloro-4-methylphenyl)-2-[(4-chlorophenyl)sulfanyl]acetamide stands out due to the presence of both chloro and sulfanyl groups, which may confer unique chemical reactivity and biological activity. The specific arrangement of these functional groups can lead to distinct interactions with other molecules, making it a valuable compound for further research and development.
Properties
IUPAC Name |
N-(3-chloro-4-methylphenyl)-2-(4-chlorophenyl)sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl2NOS/c1-10-2-5-12(8-14(10)17)18-15(19)9-20-13-6-3-11(16)4-7-13/h2-8H,9H2,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBPNUDKIQXMBAX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CSC2=CC=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl2NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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